1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-ol;hydrochloride
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Overview
Description
1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-ol;hydrochloride is an organic compound classified as a hydroxylamine. It is a white solid and is known for being the reduced derivative of the popular radical 2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO). This compound has garnered interest due to its mild basic properties and its applications in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-ol can be synthesized through several methods. One common approach involves the reduction of 2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) using a suitable reducing agent. The reaction typically occurs under mild conditions and yields the desired hydroxylamine product .
Industrial Production Methods
In industrial settings, the production of 1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-ol often involves large-scale reduction processes. These processes are optimized for efficiency and yield, ensuring the consistent production of high-purity compound .
Chemical Reactions Analysis
Types of Reactions
1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized back to its radical form, 2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO).
Reduction: It can be further reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen and other oxidants.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas are typically used.
Substitution: Reagents like acetyl chloride or methanesulfonyl chloride can be used for substitution reactions.
Major Products Formed
Oxidation: 2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO).
Reduction: Various reduced derivatives depending on the reducing agent used.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-ol involves its ability to interact with molecular targets through hydrogen bonding and redox reactions. The hydroxyl and imino groups in the compound can form bi-directional hydrogen bonds, inhibiting ion migration and reinforcing interface contact. This interaction improves the stability of certain materials, such as perovskites .
Comparison with Similar Compounds
1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-ol can be compared with other similar compounds, such as:
2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO): A stable radical used in various oxidation reactions.
2,2,6,6-Tetramethyl-4-piperidinol: Another hydroxylamine with similar properties.
2,2,6,6-Tetramethyl-4-piperidinone hydrochloride: A related compound used in different chemical applications.
The uniqueness of 1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-ol lies in its mild basic properties and its versatility in undergoing various chemical reactions, making it valuable in both research and industrial applications.
Properties
CAS No. |
4972-11-6 |
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Molecular Formula |
C9H20ClNO2 |
Molecular Weight |
209.71 g/mol |
IUPAC Name |
1-hydroxy-2,2,6,6-tetramethylpiperidin-4-ol;hydrochloride |
InChI |
InChI=1S/C9H19NO2.ClH/c1-8(2)5-7(11)6-9(3,4)10(8)12;/h7,11-12H,5-6H2,1-4H3;1H |
InChI Key |
QCJDXHSSMDQRBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1O)(C)C)O)C.Cl |
Origin of Product |
United States |
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